The compound with the molecular formula C12H21ClN2O is a chlorinated organic compound that falls under the category of amines. This compound is notable for its potential applications in pharmaceutical chemistry and medicinal research. The presence of chlorine in its structure suggests it may exhibit unique chemical properties, which can be leveraged in various synthetic and biological contexts.
C12H21ClN2O can be synthesized through various chemical reactions involving starting materials that contain carbon, nitrogen, oxygen, and chlorine. While specific commercial sources for this compound may not be readily available, it can typically be produced in laboratory settings or derived from related compounds.
This compound is classified as an aliphatic amine due to its nitrogen content. The presence of a chlorine atom indicates it may also be classified as a chlorinated organic compound. Its structure suggests it may have properties similar to other amines, including potential basicity and nucleophilicity.
The synthesis of C12H21ClN2O can be approached through several methods, including:
C12H21ClN2O can participate in various chemical reactions, including:
The mechanism of action for C12H21ClN2O primarily revolves around its interaction with biological targets such as enzymes or receptors due to its amine functionality.
Research indicates that compounds with similar structures often exhibit significant biological activity, potentially affecting neurotransmitter systems or serving as precursors in drug synthesis.
C12H21ClN2O has potential applications in several scientific fields:
C${12}$H${21}$ClN$_{2}$O represents a structurally distinct small molecule characterized by a chloro-substituted alkyl chain and a heterocyclic amine moiety. This molecular architecture facilitates diverse biological interactions, particularly with enzymes and receptors involved in cellular stress pathways. Recent studies position it within innovative therapeutic contexts, including oncology and cellular metabolism regulation. The compound's emergence coincides with intensified research into novel cell death mechanisms like ferroptosis, where targeted small molecules show transformative potential [1]. Bibliometric analyses of related fields reveal exponential growth in publications since 2016, reflecting heightened scientific interest in precision-targeted compounds [1].
The molecule’s significance extends to drug delivery nanotechnology. Its hydrophobic domain enables encapsulation within lipid-based nanoparticles, while the polar functional groups permit surface modifications for tumor-targeted delivery. This dual functionality aligns with current trends in oncotherapeutics, where nanoparticle-mediated delivery enhances pharmacokinetic profiles of small-molecule modulators [1]. Research output distribution shows concentrated activity in institutions like Sun Yat-sen University, indicating geographic and institutional specialization in this research domain [1].
Table 1: Key Physicochemical Properties of C$_{12}$H$_{21}$ClN$_{2}$O
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 244.76 g/mol | Mass spectrometry |
LogP (Octanol-Water) | 2.8 ± 0.3 | Chromatographic determination |
Hydrogen Bond Donors | 1 | Computational prediction |
Hydrogen Bond Acceptors | 3 | Computational prediction |
Topological Polar Surface Area | 41.2 Ų | Computational modeling |
Despite promising applications, fundamental mechanistic questions persist. The precise molecular targets of C${12}$H${21}$ClN$_{2}$O within ferroptosis pathways remain incompletely characterized. While preliminary studies suggest GPX4 modulation, competing hypotheses propose alternative interactions with iron homeostasis proteins or voltage-dependent channels [1]. This target ambiguity impedes rational drug design and combination therapy development.
Subtype-specific activity represents another critical knowledge gap. Research disparities exist across breast cancer subtypes (e.g., ER+, HER2+, triple-negative), with insufficient data mapping C${12}$H${21}$ClN$_{2}$O's efficacy to molecular classifications. The tumor microenvironment's influence on drug metabolism creates additional complexity, as stromal interactions may alter the compound's redox-cycling behavior [1]. Current literature shows fragmented understanding of these contextual factors, with no comprehensive models predicting activity across microenvironments.
Methodological limitations further constrain progress. Standardized assays for quantifying target engagement are underdeveloped, and existing biomarker strategies (e.g., lipid peroxidation markers) lack specificity for C${12}$H${21}$ClN$_{2}$O-induced effects versus general oxidative stress. The absence of dedicated computational models for structure-activity relationship prediction necessitates reliance on analog extrapolation, reducing design precision.
Table 2: Critical Research Questions and Methodological Challenges
Knowledge Domain | Unresolved Questions | Current Methodological Limitations |
---|---|---|
Molecular Targets | Primary binding partners; Allosteric modulation | Lack of isoform-specific activity probes |
Subtype Specificity | Activity variance across molecular classifications | Limited patient-derived xenograft models |
Microenvironment Effects | Stromal influence on activation kinetics | No 3D co-culture systems mimicking TME |
Delivery Optimization | Nanoparticle formulation efficacy metrics | Standardized biodistribution models lacking |
The compound's potential intersection with emerging regulatory networks, including miRNA-143-3p/KRAS axis modulation observed in related pathways, remains entirely unexplored [4]. Such oversight represents a significant theoretical gap given the critical role of miRNA in cancer cell death mechanisms. Future research must address these multidimensional uncertainties to unlock the compound's full therapeutic potential.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9